Methyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate
Overview
Description
Methyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate is an organic compound that features a trifluoromethyl group, a bromine atom, and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate typically involves the following steps:
Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a cyano group using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Phenolic or quinone derivatives, depending on the extent of oxidation.
Scientific Research Applications
Methyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate has several applications in scientific research:
Pharmaceuticals: It can serve as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Chemistry: The compound is valuable in studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate
- Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate
- Methyl 2-bromo-3-cyano-6-(difluoromethyl)phenylacetate
Uniqueness
Methyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 6-position can enhance the compound’s electron-withdrawing properties, affecting its interactions with other molecules and its overall stability.
Properties
IUPAC Name |
methyl 2-[2-bromo-3-cyano-6-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-7-8(11(13,14)15)3-2-6(5-16)10(7)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEOOVBTLWWVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Br)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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